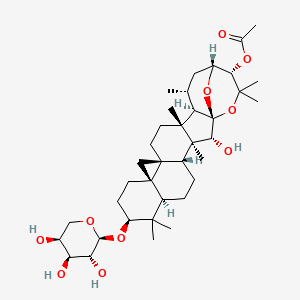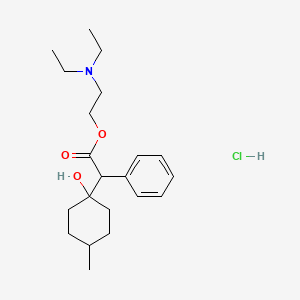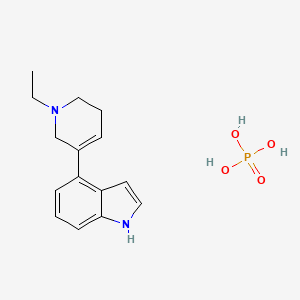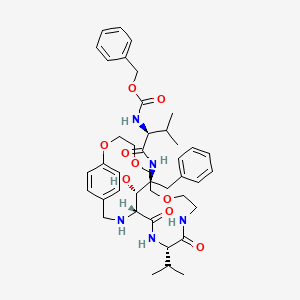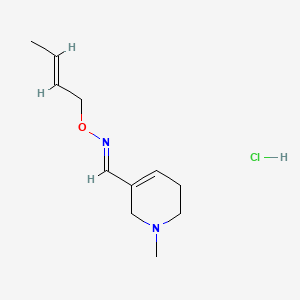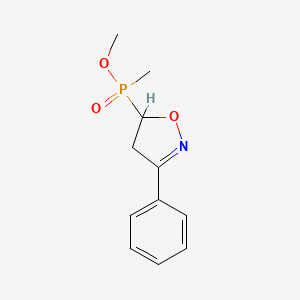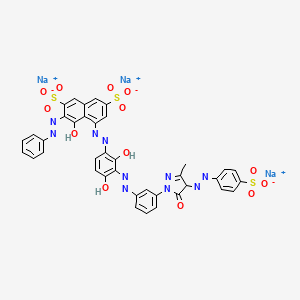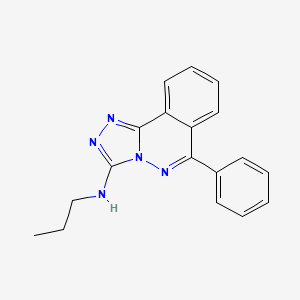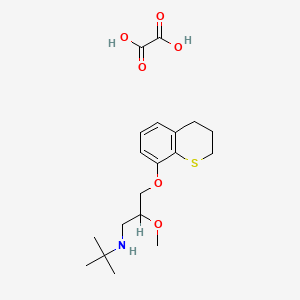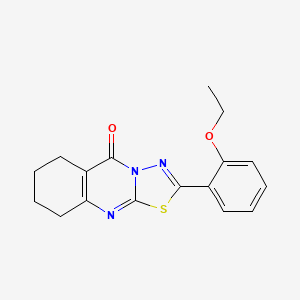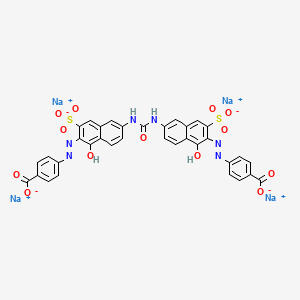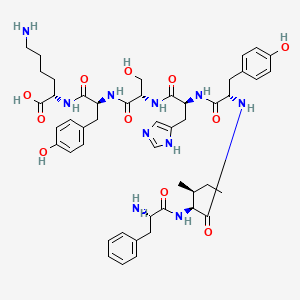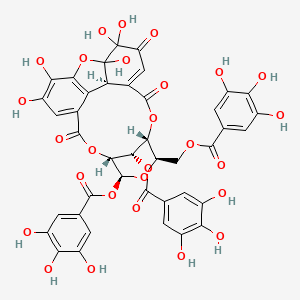
Terchebin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terchebin is a naturally occurring ellagitannin, a type of hydrolyzable tannin found in various plants, particularly in the fruit of Terminalia chebula. Ellagitannins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, along with other ellagitannins, contributes to the medicinal properties of Terminalia chebula, which is widely used in traditional medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of terchebin involves the extraction from the fruit of Terminalia chebula. The process typically includes drying the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The fruit is harvested, dried, and subjected to solvent extraction. The crude extract is then processed through various purification steps, including filtration, evaporation, and chromatography, to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Terchebin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release ellagic acid and glucose.
Condensation: this compound can participate in condensation reactions with other phenolic compounds to form complex tannins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Condensation: Condensation reactions often occur under mild acidic conditions.
Major Products Formed:
Oxidation: Oxidized ellagitannins.
Hydrolysis: Ellagic acid and glucose.
Condensation: Complex tannins and polyphenolic compounds.
Applications De Recherche Scientifique
Terchebin has a wide range of scientific research applications due to its biological activities:
Chemistry: this compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: Research focuses on this compound’s antimicrobial and anti-inflammatory effects, making it a potential candidate for treating infections and inflammatory diseases.
Medicine: this compound is investigated for its potential anticancer properties and its role in protecting against oxidative stress-related diseases.
Industry: this compound is used in the food and cosmetic industries for its preservative and antioxidant properties
Mécanisme D'action
Terchebin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes involved in oxidative stress and inflammatory mediators .
Comparaison Avec Des Composés Similaires
Chebulagic Acid: Another ellagitannin found in Terminalia chebula with similar antioxidant and anti-inflammatory properties.
Chebulinic Acid: Known for its antimicrobial and anticancer activities.
Ellagic Acid: A hydrolysis product of ellagitannins with potent antioxidant properties.
Uniqueness of Terchebin: this compound is unique due to its specific structure and the combination of biological activities it exhibits. While similar compounds like chebulagic acid and chebulinic acid share some properties, this compound’s distinct molecular structure allows it to participate in unique chemical reactions and exhibit a broader range of biological activities .
Propriétés
Numéro CAS |
20598-45-2 |
|---|---|
Formule moléculaire |
C41H30O27 |
Poids moléculaire |
954.7 g/mol |
Nom IUPAC |
[(1R,10R,18R,19R,21S,22S)-6,7,11,12,12-pentahydroxy-3,13,16-trioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,6,8,14-tetraen-19-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O27/c42-15-1-10(2-16(43)26(15)50)34(54)62-9-22-30-32(65-35(55)11-3-17(44)27(51)18(45)4-11)33(39(63-22)67-36(56)12-5-19(46)28(52)20(47)6-12)66-37(57)13-7-21(48)29(53)31-24(13)25-14(38(58)64-30)8-23(49)40(59,60)41(25,61)68-31/h1-8,22,25,30,32-33,39,42-48,50-53,59-61H,9H2/t22-,25+,30-,32+,33-,39+,41?/m1/s1 |
Clé InChI |
NUPTUAXNMUIMFS-MIHIQLSESA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


